2,4-Dibromo-5-methylthiazole

Vue d'ensemble

Description

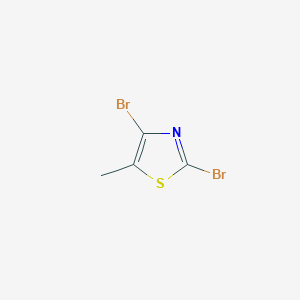

2,4-Dibromo-5-methylthiazole is a heterocyclic organic compound with the molecular formula C₄H₃Br₂NS. It is characterized by the presence of two bromine atoms and a methyl group attached to a thiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methylthiazole typically involves the bromination of 5-methylthiazole. One common method includes the reaction of 5-methylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions of the thiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dibromo-5-methylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted thiazole derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding debrominated thiazole.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substituted thiazoles

- Thiazole sulfoxides and sulfones

- Debrominated thiazoles

Applications De Recherche Scientifique

2.1. Medicinal Chemistry

The thiazole moiety is prevalent in many pharmacologically active compounds. Research indicates that derivatives of thiazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance:

- Antimicrobial Activity : Studies have shown that compounds derived from thiazoles can inhibit the growth of various bacteria and fungi. In particular, 2,4-dibromo-5-methylthiazole has been evaluated for its antibacterial efficacy against resistant strains such as E. coli and MRSA, demonstrating significant activity .

- Anticancer Potential : Thiazole derivatives are also being investigated for their potential as anticancer agents. The structural modifications on the thiazole ring can enhance their interaction with biological targets involved in cancer progression .

2.2. Materials Science

In materials science, this compound serves as a precursor for synthesizing photoresponsive materials:

- Photoswitchable Devices : The compound has been utilized in the development of photoswitchable optoelectronic devices. For example, it has been incorporated into hybrid structures with materials like MoSe2 to create devices that can modulate their electronic properties under light exposure . This application is promising for developing advanced electronic components that respond to environmental stimuli.

2.3. Environmental Chemistry

The environmental applications of this compound are also noteworthy:

- Pesticide Development : Research indicates that thiazole derivatives possess insecticidal properties, making them candidates for developing new pesticides that are more effective against agricultural pests while potentially reducing environmental impact .

3.1. Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics against several bacterial strains .

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| E. coli | 26.3 | 52.6 |

| MRSA | 30.0 | 60.0 |

| Pseudomonas aeruginosa | 35.0 | 70.0 |

This study highlights the potential of this compound as an alternative to traditional antibiotics in treating resistant bacterial infections.

3.2. Development of Photoswitchable Materials

In another case study focused on materials science, researchers successfully integrated this compound into a photoresponsive polymer matrix. The resulting material demonstrated significant changes in optical properties upon exposure to UV light, indicating its potential use in developing smart windows and other optoelectronic devices .

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-5-methylthiazole involves its interaction with specific molecular targets. The bromine atoms and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiazole ring .

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-5-methylthiazole

- 2,4-Dibromo-5-ethylthiazole

- 2,4-Dibromo-5-phenylthiazole

Comparison: 2,4-Dibromo-5-methylthiazole is unique due to the presence of two bromine atoms and a methyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Activité Biologique

2,4-Dibromo-5-methylthiazole is a heterocyclic compound characterized by a thiazole ring with two bromine atoms and a methyl group. Its chemical formula is C₄H₃Br₂NS, and it has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The structural characteristics of this compound contribute significantly to its reactivity and biological activity. The presence of bromine atoms enhances its electrophilic nature, making it a suitable candidate for various biological interactions. The thiazole ring itself is a five-membered aromatic system containing both sulfur and nitrogen, which adds to its versatility in organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A comparative analysis with similar compounds reveals that its dual bromination contributes to a unique reactivity profile.

| Compound | Antimicrobial Activity |

|---|---|

| This compound | Effective against multiple strains |

| 2,4-Dichloro-5-methylthiazole | Moderate activity |

| 2-Bromo-4-methylthiazole | Limited efficacy |

The compound's mechanism of action may involve the inhibition of specific enzymes essential for bacterial growth.

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies suggest that it may inhibit fungal growth by interacting with cellular components critical for fungal metabolism. This property makes it a candidate for agricultural applications as a fungicide.

Case Studies

- Antiviral Activity : A series of analogs derived from thiazole compounds were synthesized and tested for their antiviral properties. One study highlighted that certain derivatives exhibited potent antiviral activity against yellow fever virus, suggesting that modifications to the thiazole structure can enhance therapeutic efficacy .

- Anti-inflammatory Effects : Another study investigated the anti-inflammatory potential of thiazole derivatives in vivo using carrageenan-induced edema models. The results indicated that some derivatives showed significant anti-inflammatory activity, outperforming traditional anti-inflammatory drugs like indomethacin .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atoms facilitate interactions with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or alteration of their functions. This interaction can affect various metabolic pathways crucial for cell survival and proliferation.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Two bromine atoms | High reactivity and antimicrobial properties |

| 2,4-Dichloro-5-methylthiazole | Two chlorine atoms | Less reactive than dibrominated analog |

| 2-Amino-4-methylthiazole | Contains an amino group | Potentially higher biological activity due to amine |

This comparison illustrates how structural variations influence the biological profile of thiazole derivatives.

Propriétés

IUPAC Name |

2,4-dibromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUNCDFVUMUFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736617 | |

| Record name | 2,4-Dibromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206708-88-4 | |

| Record name | 2,4-Dibromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.